Hypoxanthine

Descripción general

Descripción

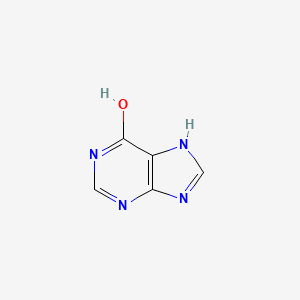

Hypoxanthine is a naturally occurring purine derivative, often found as a constituent of nucleic acids. It is present in the anticodon of transfer ribonucleic acid in the form of its nucleoside inosine. This compound is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source. It is also a spontaneous deamination product of adenine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One method involves methylating the 7-position nitrogen and the 1-position nitrogen of guanosine, followed by hydrolyzing glycosyl to obtain a compound. This compound is then reacted with a diazotization reagent and hydrolyzed to obtain hypoxanthine .

Industrial Production Methods: Industrial production methods often involve microbial fermentation, where engineered strains of Escherichia coli are used to produce this compound efficiently. This method ensures high yield and low accumulation of byproducts .

Types of Reactions:

Oxidation: this compound is oxidized by xanthine oxidase to form xanthine, which is further oxidized to uric acid.

Reduction: this compound can undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of this compound.

Substitution: Strong nucleophiles and appropriate solvents are used for substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Metabolic Studies

Hypoxanthine is an important metabolite in the purine metabolism pathway. It serves as an intermediate in the conversion of adenine to uric acid, making it relevant in studies of metabolic disorders.

- Secretion from Adipose Tissue : Recent research indicates that this compound is secreted from human adipose tissue, particularly under hypoxic conditions. This secretion may contribute to uric acid production through the enzyme xanthine oxidoreductase, which has implications for metabolic syndrome and obesity-related conditions .

- Indicator of Hypoxia : this compound levels can serve as a biomarker for hypoxia. Studies have shown that this compound concentrations increase significantly during episodes of low oxygen availability, correlating with other indicators of metabolic stress such as lactate levels .

Pharmacological Applications

This compound's role in drug development and pharmacodynamics is noteworthy, particularly concerning its effects on ischemic conditions.

- Marker for Ischemic Brain Injury : this compound has been identified as a pharmacodynamic marker in ischemic brain injuries. Elevated levels of this compound are associated with brain edema and midline shifts following strokes, making it a potential target for therapeutic interventions .

- Mediation of Drug Effects : In clinical trials involving intravenous glibenclamide, this compound was found to mediate the drug's effects on midline shifts and matrix metalloproteinase-9 levels, suggesting its involvement in the pathways affected by this medication .

Diagnostic Applications

This compound is increasingly utilized in diagnostic settings due to its correlation with various health conditions.

- Acute Mountain Sickness : Research indicates that this compound levels are altered in individuals suffering from acute mountain sickness. Lower levels of this compound have been observed in affected individuals compared to healthy controls, highlighting its potential as a diagnostic marker .

- Fetal Health Indicator : Studies have demonstrated that elevated this compound levels in cord plasma can indicate fetal hypoxia more reliably than traditional measures such as Apgar scores. This suggests that monitoring this compound could improve outcomes in neonatal care .

Research Applications

This compound is widely used as a substrate in various biological assays and cell cultures.

- Cell Culture Supplement : In laboratory settings, this compound is commonly added to culture media for cells, bacteria, and parasites such as Plasmodium falciparum. It supports the growth and maintenance of these organisms by providing essential purines necessary for nucleic acid synthesis .

- Target for Antimalarial Drug Development : The reliance of certain parasites on this compound for survival has made it a target for drug design. Inhibitors targeting the salvage pathway of purines are being explored to develop effective antimalarial treatments .

Summary Table of Applications

Mecanismo De Acción

Hypoxanthine exerts its effects primarily through its role in purine metabolism. It is a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway. This compound-guanine phosphoribosyltransferase converts this compound into inosine monophosphate in nucleotide salvage . It also participates in the base excision repair mechanism, where it is removed from deoxyribonucleic acid by N-methylpurine glycosylase .

Comparación Con Compuestos Similares

Xanthine: Like hypoxanthine, xanthine is a purine derivative involved in purine metabolism.

Guanine: Guanine is another purine derivative that can be deaminated to form xanthine.

Uniqueness of this compound: this compound is unique in its role as an intermediate in purine metabolism and its presence in transfer ribonucleic acid. Its ability to be converted into inosine monophosphate by this compound-guanine phosphoribosyltransferase distinguishes it from other purine derivatives .

Actividad Biológica

Hypoxanthine, a purine derivative, plays a crucial role in various biological processes, including energy metabolism, cellular signaling, and disease mechanisms. This article explores the biological activity of this compound, focusing on its metabolic functions, implications in cancer biology, and potential as a biomarker in neurological conditions.

Metabolic Functions and Mechanisms

This compound is primarily involved in the purine salvage pathway, which recycles purines to maintain nucleotide pools essential for DNA and RNA synthesis. Its biological activity has been linked to energy metabolism in intestinal epithelial cells. Research indicates that this compound supplementation can significantly enhance ATP levels and improve cellular energetics under hypoxic conditions.

Key Findings from Research

-

Energy Metabolism :

- This compound supplementation in murine colon tissue resulted in a notable increase in ATP levels (approximately 80 to 125 nmol/g) while decreasing ADP and AMP levels significantly (p < 0.001) .

- The metabolomic profiling of colon tissue showed that this compound plays a vital role in maintaining energy homeostasis during stress conditions, such as hypoxia .

- Cellular Function :

This compound in Cancer Biology

Recent studies have identified this compound as a novel metastasis-associated metabolite in breast cancer cells. It influences various pathways related to tumor progression and metastasis.

Pro-Metastatic Effects

-

Epithelial-Mesenchymal Transition (EMT) :

- This compound treatment led to significant changes in cell markers associated with EMT in MCF-7 breast cancer cells, including increased N-cadherin and vimentin expression while decreasing E-cadherin levels (p < 0.0001) .

- The compound promoted migration and invasion of cancer cells by approximately 80% and 55%, respectively .

- Reactive Oxygen Species (ROS) Production :

This compound as a Biomarker

This compound's role extends beyond metabolism and cancer; it has emerged as a potential biomarker for various pathological conditions.

Neurological Implications

- In ischemic stroke patients, plasma this compound levels correlated with brain edema severity, indicating its potential utility as a biomarker for assessing stroke outcomes .

- Studies demonstrated that this compound levels were predictive of midline shift (MLS) and matrix metalloproteinase-9 (MMP-9) activity post-stroke, suggesting its role in monitoring brain injury progression .

Summary of Research Findings

Propiedades

IUPAC Name |

1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045983 | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hypoxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-94-0 | |

| Record name | Hypoxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purin-6(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN51YD919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.